Methyl 3-hydroxyisoxazole-5-carboxylate
Overview
Description
Methyl 3-hydroxyisoxazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism Study : It is used for studying the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).
Synthesis of α-Aminopyrrole Derivatives : This compound is utilized in the synthesis of α-aminopyrrole derivatives, which have scientific research applications (Galenko et al., 2019).
Synthesis of Highly Functionalized Derivatives : It serves as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Synthesis of Pantherine : Methyl 3-hydroxyisoxazole-5-carboxylate is used in the synthesis of pantherine, an active principle found in Amanita muscaria mushrooms (Bowden, Crank, & Ross, 1968).
Synthesis of Methyl 4-Imidazolylpyrrole-2-Carboxylates : It is used in the synthesis of these compounds, their ylide, and betaine derivatives (Galenko et al., 2015).
Isoxazole-4-Carboxylic Acid Derivatives Synthesis : This compound is involved in the synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization (Serebryannikova et al., 2019).
Biomimetic Synthesis of α-Cyclopiazonic Acid : It is suitable for use in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Chemical Synthesis Applications : Its water complexes can lower the barrier for intramolecular proton transfer, making it a potential candidate for chemical synthesis (Ma, Pei, & Zheng, 2007).
Brain Tumors Chemotherapy : It has shown synergetic effects with the antitumor drug Temobel in brain tumors chemotherapy (Kletskov et al., 2018).
Herbicide Precursor : Used as a precursor for bicyclic herbicide precursors (Liepa et al., 1992).
Pharmaceutical Research : The synthesized compounds exhibit functional group diversity and can be synthesized in a high-throughput fashion, applicable in pharmaceutical research (Biswas, Kumar, & Das Sarma, 2013).
Properties
IUPAC Name |
methyl 3-oxo-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWUUBQSXVHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369170 | |
Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10068-07-2 | |
Record name | Methyl 3-hydroxyisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyisoxazole-5-carboxylic acidmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the paper?
A1: The research article [] focuses on a novel approach to synthesizing Methyl 3-hydroxyisoxazole-5-carboxylate. The key feature is the use of photoflow conditions during the bromination of Dimethyl fumarate. This method potentially offers advantages in terms of reaction efficiency and scalability compared to traditional batch processes. Furthermore, the researchers detail a safe and efficient method for converting this compound into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid, showcasing its potential as a building block for further synthesis.
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